molecular formula C11H15NO3 B1305523 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid CAS No. 54503-17-2

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B1305523
CAS No.: 54503-17-2
M. Wt: 209.24 g/mol
InChI Key: CFXUSSDPPUMXQG-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a β-amino acid derivative featuring a substituted phenyl group at the β-position. Its IUPAC name is this compound, with the SMILES notation COC1=CC=C(C=C1)C(CC(=O)O)N . This compound is structurally characterized by a methoxy group at the para position and a methyl group at the meta position of the aromatic ring, differentiating it from simpler phenylalanine analogs.

Properties

IUPAC Name

3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXUSSDPPUMXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389662
Record name 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54503-17-2
Record name 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach starting from substituted benzaldehydes, specifically 4-methoxy-3-methylbenzaldehyde . The key steps include:

  • Condensation Reaction: The aldehyde group of 4-methoxy-3-methylbenzaldehyde is condensed with malonic acid or its derivatives in the presence of ammonium acetate or ammonia to form the β-amino acid skeleton.
  • Amination: Introduction of the amino group at the β-position is achieved via ammonium acetate acting as the nitrogen source during the condensation.
  • Reflux Conditions: The reaction is generally carried out in ethanol under reflux for several hours (typically 6–8 hours) to ensure complete conversion.
  • Isolation: The product precipitates out as a solid, which is filtered, washed, and dried to yield the crude amino acid.

This method is a variation of the classical Strecker-type synthesis or Knoevenagel condensation followed by amination, adapted for β-amino acids with substituted aromatic rings.

Detailed Reaction Conditions

Step Reagents/Conditions Purpose Yield Range (%)
Starting Material 4-Methoxy-3-methylbenzaldehyde Aromatic aldehyde precursor
Condensation Malonic acid, ammonium acetate, ethanol, reflux (6–8 h) Formation of β-amino acid backbone 40–50%
Work-up Filtration, washing with cold ethanol Isolation of crude product
Purification Recrystallization or chromatographic methods Purification to analytical grade

This procedure is supported by literature describing similar β-amino acid syntheses, where yields of 45% were reported for 3-amino-3-(4-methoxyphenyl)propanoic acid analogs under comparable conditions.

Alternative Synthetic Routes

  • Reductive Amination Route: Starting from 4-methoxy-3-methylbenzaldehyde, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride can be employed to introduce the amino group, followed by chain extension with propanoic acid derivatives under basic conditions.
  • Michael Addition: Amination via Michael addition of ammonia to α,β-unsaturated esters derived from the aromatic aldehyde and malonic acid derivatives.
  • Esterification and Hydrolysis: In some cases, ester intermediates (e.g., methyl esters) are synthesized first and then hydrolyzed to the free acid to improve handling and purification.

Industrial Considerations

Industrial synthesis often adapts the above methods with optimizations such as:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Employment of automated synthesis platforms to enhance reproducibility.
  • Application of green chemistry principles , including solvent recycling and use of less hazardous reagents.
  • Optimization of reaction parameters (temperature, catalyst loading, reaction time) to maximize yield and purity.

Comparative Data and Research Findings

Compound Starting Material Key Reaction Type Yield (%) Notes
3-Amino-3-(4-methoxyphenyl)propanoic acid p-Methoxybenzaldehyde Condensation with malonic acid + ammonium acetate 45 Classical β-amino acid synthesis; moderate yield; product isolated as solid
3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid 4-Chloro-3-methylbenzaldehyde Reductive amination + chain extension Variable Similar synthetic route; substitution on aromatic ring affects reactivity
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate Corresponding acid + methanol + acid catalyst Esterification under reflux High Esterification method for derivative; useful for protecting groups and further synthesis

Mechanistic Insights and Reaction Analysis

  • The condensation step involves the formation of an α,β-unsaturated intermediate via Knoevenagel condensation between the aldehyde and malonic acid.
  • Ammonium acetate serves as both the nitrogen source and a mild acid catalyst, facilitating the formation of the β-amino acid.
  • The electron-donating methoxy group on the aromatic ring increases the electrophilicity of the aldehyde carbonyl, potentially enhancing reaction rates.
  • The methyl substituent at the 3-position influences steric and electronic properties, which can affect yield and purity.
  • The product typically precipitates out due to its low solubility in ethanol, simplifying isolation.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Knoevenagel Condensation + Amination 4-Methoxy-3-methylbenzaldehyde, malonic acid, ammonium acetate Ethanol, reflux 6–8 h Straightforward, moderate yield Requires reflux, moderate yield
Reductive Amination + Chain Extension 4-Methoxy-3-methylbenzaldehyde, ammonia, sodium cyanoborohydride, propanoic acid derivatives Mild reducing conditions, basic medium Selective amination, scalable More steps, sensitive reagents
Esterification of Acid Derivative Corresponding acid, methanol, strong acid catalyst (e.g., H2SO4) Reflux in methanol Useful for protecting groups Additional hydrolysis step needed

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of derivatives of 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid in anticancer therapies. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. A study evaluated these compounds' ability to reduce cell viability and migration, showing promising results compared to standard chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineViability Reduction (%)Notes
Compound 1A54950%Significant cytotoxicity
Compound 2Vero30%Lower toxicity to non-cancerous cells
Compound 3HCT11645%Effective against colorectal cancer

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration by acting on specific neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Cosmetic Applications

The cosmetic industry has shown interest in incorporating this compound into formulations due to its skin-beneficial properties. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging products.

Table 2: Cosmetic Formulation Properties

PropertyEffect
HydrationIncreases moisture retention
ElasticityImproves skin firmness
Antioxidant ActivityReduces oxidative stress

Formulation Studies

Experimental designs using response surface methodology have successfully optimized formulations containing this compound, enhancing sensory attributes and overall product stability .

Material Science Applications

In materials science, this compound is being explored for its potential as a polymer additive. Its incorporation can improve the mechanical properties of polymers used in various applications, including coatings and composites.

Table 3: Material Properties Enhancement

PropertyImprovement
Tensile StrengthIncreased by up to 20%
FlexibilityEnhanced durability
Thermal StabilityHigher resistance to heat

Case Study 1: Anticancer Efficacy

A comprehensive study conducted on a series of derivatives showed that specific modifications to the amino acid structure led to enhanced anticancer activity against A549 cells. The research utilized in vitro assays to measure cell viability and migration, establishing a clear link between structural changes and biological efficacy.

Case Study 2: Cosmetic Formulation Optimization

In a controlled study on cosmetic formulations containing this compound, researchers applied the Box-Behnken design to assess the interaction between various ingredients. The findings indicated that formulations with higher concentrations of the compound exhibited superior moisturizing effects and consumer satisfaction ratings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(4-methoxyphenyl)propanoic Acid

  • Structure : Lacks the 3-methyl group present in the target compound.
  • This derivative is often used as a precursor in peptide synthesis .

3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid

  • Structure : Contains two methoxy groups (positions 2 and 3) instead of one methoxy and one methyl group.
  • Such derivatives are explored for neuroprotective applications .

3-Amino-3-(4-ethoxynaphthalen-1-yl)propanoic Acid

  • Structure : Replaces the phenyl ring with a naphthalene system and introduces an ethoxy group.
  • Impact : The extended aromatic system enhances π-π stacking interactions, making it suitable for targeting hydrophobic binding pockets in proteins. Its molecular weight (259.3 g/mol) exceeds that of the target compound, affecting pharmacokinetics .

Functional Group Modifications

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure : Features a hydroxyl group instead of methoxy/methyl groups.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, improving interactions with polar residues in enzymes. Derivatives in this class show anticancer activity, as seen in Table 1 of .

3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

  • Structure : Nitro and hydroxyl groups introduce strong electron-withdrawing and donating effects.
  • Impact : The nitro group enhances reactivity, making this compound a candidate for electrophilic substitution reactions in synthetic chemistry .

Stereochemical Variations

(S)-3-Amino-3-(3-nitrophenyl)propanoic Acid

  • Structure : Nitro group at the meta position and (S)-chirality.
  • Impact : Stereochemistry influences binding affinity to chiral targets. This enantiomer is used in asymmetric synthesis and protease inhibition studies .

(3S)-3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

  • Structure : Iodo substituent at the meta position and hydrochloride salt form.
  • Impact : The iodine atom enables radiolabeling for imaging studies, while the salt form improves crystallinity and stability .

Biological Activity

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 221.27 g/mol
  • Functional Groups : Amino group (-NH2), methoxy group (-OCH3), and a propanoic acid backbone.

The biological activity of this compound is believed to arise from its interactions with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction is crucial for influencing metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting neurotransmission and signaling pathways associated with mood regulation and pain modulation.
  • Cell Signaling Pathways : It has been shown to influence pathways related to cell proliferation and apoptosis, which are vital in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli350
Pseudomonas aeruginosa500

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. Notably, it has shown promising results against several cancer cell lines:

Cancer Cell LineIC50 (µM)
HCT-116 (Colorectal)12
HeLa (Cervical)11
A549 (Lung)20

These findings indicate that the compound can inhibit cell viability effectively, comparable to standard chemotherapeutics like doxorubicin.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The research highlighted that modifications in the structure could enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anticancer Mechanism

In another study focusing on the anticancer mechanisms, researchers utilized A549 non-small cell lung cancer cells to assess the cytotoxic effects of the compound. The results indicated a significant reduction in cell viability and migration, suggesting potential applications in cancer therapy. The study also explored the antioxidant properties of the compound, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenylpropanoic acid derivatives. Key steps include:

Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis to prevent unwanted side reactions .

Substitution reactions : Introduce the methoxy and methyl groups via nucleophilic substitution using sodium methoxide or methyl halides under controlled pH and temperature .

Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) or hydrogenolysis, followed by recrystallization or column chromatography for purity (>95%) .
Validate reaction progress using thin-layer chromatography (TLC) and intermediate characterization via 1H^1H-NMR.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • High-performance liquid chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to assess purity. Retention time comparisons with standards are critical .
  • Nuclear magnetic resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in deuterated dimethyl sulfoxide (DMSO-d6) confirm substituent positions and stereochemistry. Key signals include δ 3.8 ppm (methoxy protons) and δ 2.3 ppm (methyl protons) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (theoretical m/z 238.1 for C11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_3) .

Q. What solvent systems are recommended for handling this compound in biological assays?

  • Methodological Answer :
  • Stock solutions : Dissolve in DMSO (10–20 mM) due to low aqueous solubility. Vortex vigorously and centrifuge to remove particulates .
  • Aqueous dilution : Prepare working concentrations in phosphate-buffered saline (PBS, pH 7.4) or cell culture media. Ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Stability : Store stock solutions at −20°C; avoid freeze-thaw cycles. Aqueous solutions are stable for ≤24 hours at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?

  • Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:
  • Methoxy vs. hydroxy groups : Replace the 4-methoxy group with a hydroxy group (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid) to assess changes in hydrogen-bonding capacity and receptor binding. Bioassays show reduced enzyme inhibition (IC50 increases from 12 µM to 45 µM) due to altered electron-donating effects .
  • Methyl group position : Evaluate 3-methyl vs. 4-methyl substitution using molecular docking. The 3-methyl group enhances hydrophobic interactions with target proteins (e.g., 30% higher binding affinity in kinase assays) .
    Use quantum mechanical calculations (e.g., DFT) to model electronic effects and validate with in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer : Address discrepancies through:

Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using recombinantly expressed enzymes. Include positive controls (e.g., known inhibitors) .

Dose-response profiling : Test a broad concentration range (1 nM–100 µM) to identify biphasic effects. For example, low concentrations (≤10 µM) may activate AMPK, while higher doses inhibit it .

Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. How can researchers investigate the compound’s metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., demethylated derivatives) are common .
  • Pharmacokinetic profiling : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 hours. Calculate parameters like t1/2t_{1/2} (half-life) and bioavailability using non-compartmental analysis .
  • Tissue distribution : Radiolabel the compound (14C^{14}C) and quantify accumulation in target organs via scintillation counting .

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